molecular formula C7H5BrF3NO B1528345 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine CAS No. 1701582-64-0

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1528345
CAS No.: 1701582-64-0
M. Wt: 256.02 g/mol
InChI Key: PVOYEXBNFPDKEP-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine typically involves the bromination of 5-(2,2,2-trifluoroethoxy)pyridine. One common method includes the reaction of 5-(2,2,2-trifluoroethoxy)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom on the pyridine ring by a bromine atom, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The trifluoroethoxy group provides electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOYEXBNFPDKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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